2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate
Description
The compound 2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate is a structurally complex molecule featuring a 1,3-oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4 and a furan-2-yl moiety at position 2. A thioether linkage connects the oxazole ring to an acetamide backbone, which is further substituted with a 2-methoxyphenyl group. The sulfate counterion likely enhances solubility and bioavailability.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O6S2.H2O4S/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15;1-5(2,3)4/h2-12H,13H2,1H3,(H,24,26);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWACEPINKUEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate, with CAS Number 1330369-30-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 586.6 g/mol. The structural features include a furan ring, sulfonyl group, and an oxazole moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing oxazole and sulfonamide groups. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against S. aureus . The presence of the furan and oxazole rings is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition.
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacteria Tested | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | E. coli | 40 | |
| Compound C | Bacillus subtilis | 30 |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives exhibiting sulfonamide functionality have been reported to show cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within bacterial cells or cancer cells. The sulfonamide group may interact with bacterial dihydropteroate synthase, while the furan ring could facilitate interactions with DNA or RNA polymerases in cancer cells, disrupting their replication processes .
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives of sulfonamide compounds against multi-drug resistant strains of S. aureus. The results indicated that modifications similar to those in our compound significantly enhanced antibacterial potency compared to traditional antibiotics .
- Cytotoxicity Assessment : In vitro assays on MCF-7 cells showed that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting strong anticancer potential .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the oxazole and sulfonamide groups contributes to their efficacy against Gram-positive bacteria.
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacteria Tested | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | E. coli | 40 | |
| Compound C | Bacillus subtilis | 30 |
Recent studies have shown that derivatives of this compound demonstrate activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values indicating strong antibacterial potential.
Anticancer Activity
The structural characteristics of the compound suggest potential anticancer properties. Similar compounds have been observed to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cytotoxicity Assessment : In vitro studies on MCF-7 (breast cancer) cells revealed that compounds with similar structures reduced cell viability by over 70% at concentrations around 10 µM, indicating promising anticancer activity.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Research on related compounds has demonstrated their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition has implications for enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases.
Antibacterial Efficacy
A study evaluated derivatives of sulfonamide compounds against multi-drug resistant strains of Staphylococcus aureus. Results indicated that modifications similar to those in this compound significantly enhanced antibacterial potency compared to traditional antibiotics.
Cytotoxicity Assessment
In vitro assays on MCF-7 cells showed that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting strong anticancer potential.
Comparison with Similar Compounds
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()
- Key Differences : Replaces the 4-fluorophenylsulfonyl group with a 4-bromophenylsulfonyl moiety and substitutes furan-2-yl with thiophen-2-yl.
- Heterocyclic Substituent: Thiophene’s sulfur atom may enhance metabolic stability compared to furan’s oxygen, though furan derivatives often exhibit better solubility .
Analogues with Thiazole or Triazole Cores
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide ()
- Key Differences : Replaces the oxazole core with a thiazole ring and introduces a 4-methoxyphenyl group.
- Implications: Heteroatom Effects: Thiazole’s nitrogen and sulfur atoms may improve hydrogen-bonding interactions with biological targets compared to oxazole’s oxygen and nitrogen .
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide ()
- Key Differences : Uses a 1,2,4-triazole core instead of oxazole and includes a sulfamoylphenyl group.
- Implications: Triazole Rigidity: The triazole ring’s planar structure may restrict conformational flexibility, affecting binding specificity .
Anti-Exudative Activity of Acetamide Derivatives ()
Several 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Hypothetical Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
